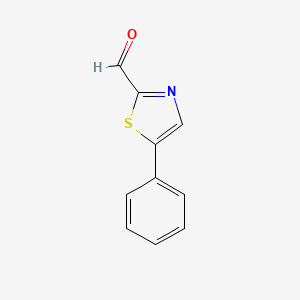

5-Phenyl-1,3-thiazole-2-carbaldehyde

描述

Contextualization within Thiazole (B1198619) Heterocyclic Systems

5-Phenyl-1,3-thiazole-2-carbaldehyde belongs to the family of thiazoles, a significant class of five-membered heterocyclic compounds. globalresearchonline.net The core thiazole ring is characterized by the presence of a sulfur and a nitrogen atom at positions 1 and 3, respectively. globalresearchonline.netnih.gov This arrangement of heteroatoms imparts aromaticity to the ring, allowing for a delocalized system of pi (π) electrons. nih.gov The aromatic nature of the thiazole ring creates multiple reactive sites, making it a versatile scaffold in chemistry. nih.gov

Thiazole derivatives are a cornerstone in medicinal chemistry and are found in numerous pharmacologically important molecules. bohrium.com The thiazole nucleus is a key component in a variety of natural and synthetic compounds that exhibit a wide spectrum of biological activities. researchgate.netnih.gov This has made the thiazole framework one of the most intensively studied heterocyclic systems in the development of new therapeutic agents. researchgate.net The modification of substituents on the thiazole ring is a common strategy in drug discovery to develop new molecules with enhanced potency and specific biological actions. globalresearchonline.net

Structural Attributes and Molecular Architecture of this compound

The molecular architecture of this compound is defined by three key components: a central 1,3-thiazole ring, a phenyl group attached at the 5th position, and a carbaldehyde (an aldehyde functional group, -CHO) substituted at the 2nd position. The systematic placement of these groups dictates the compound's chemical identity and reactivity.

The presence of the aldehyde group makes the compound a versatile intermediate in various chemical reactions, while the phenyl group influences its steric and electronic properties. The combination of the electron-withdrawing aldehyde group and the aromatic phenyl substituent on the thiazole core results in a unique electronic distribution that governs its chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 862494-59-5 |

| Molecular Formula | C₁₀H₇NOS |

| Boiling Point | 365.6±35.0 °C (Predicted) chemicalbook.com |

| Density | 1.269±0.06 g/cm³ (Predicted) chemicalbook.com |

| pKa | 0.12±0.10 (Predicted) chemicalbook.com |

This data is based on predicted values.

Significance of Thiazole Carbaldehydes in Synthetic and Biological Chemistry

Thiazole carbaldehydes, including this compound, are highly valued as building blocks in organic synthesis. guidechem.com The aldehyde functional group is particularly reactive and can participate in a wide array of organic transformations, such as condensation, oxidation, and reduction reactions. guidechem.com This reactivity allows for the facile introduction of the thiazole moiety into larger, more complex molecular structures. guidechem.com For instance, thiazole aldehydes are used in Knoevenagel condensations and as precursors for synthesizing chalcones, which are intermediates for other heterocyclic systems. nih.govresearchgate.net

In the realm of biological chemistry, the thiazole nucleus is a privileged scaffold, meaning it is frequently found in biologically active compounds. bohrium.com Derivatives synthesized from thiazole aldehydes are known to possess a diverse range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities. innospk.com The ability to functionalize the aldehyde group allows medicinal chemists to systematically modify the structure of thiazole-based compounds to optimize their interaction with biological targets, such as enzymes and receptors. nih.gov This makes thiazole carbaldehydes critical starting materials in the design and development of novel therapeutic agents. nih.govbohrium.com

Structure

3D Structure

属性

IUPAC Name |

5-phenyl-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-7-10-11-6-9(13-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEXIFWBDMYROV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862494-59-5 | |

| Record name | 5-phenyl-1,3-thiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies for 5 Phenyl 1,3 Thiazole 2 Carbaldehyde

Transformations Involving the Aldehyde Functionality

The aldehyde group at the C2 position of the thiazole (B1198619) ring is a primary site for chemical modification, readily undergoing oxidation, reduction, and condensation reactions.

Oxidation Reactions to Corresponding Carboxylic Acids

The aldehyde functionality of 5-Phenyl-1,3-thiazole-2-carbaldehyde can be smoothly oxidized to yield the corresponding 5-phenyl-1,3-thiazole-2-carboxylic acid. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can accomplish this, with hydrogen peroxide (H₂O₂) being a common and environmentally benign choice. nih.govresearchgate.net The reaction is often performed under basic conditions, for instance, using an aqueous basic hydrogen peroxide system in a solvent like methanol (B129727). researchgate.net This method is efficient for the oxidation of electron-rich aromatic and heteroaromatic aldehydes. researchgate.nettandfonline.com

The general transformation is illustrated below:

Reaction Scheme: Oxidation of this compound

Image depicting the chemical structure transformation from this compound to 5-phenyl-1,3-thiazole-2-carboxylic acid.

Table 1: Representative Conditions for Aldehyde Oxidation

| Oxidizing Agent | Catalyst/Conditions | Solvent | Typical Yield |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Base (e.g., KOH) | Methanol/Water | Good to Excellent researchgate.net |

| Urea-Hydrogen Peroxide (UHP) | Formic Acid | Formic Acid | High tandfonline.com |

| Potassium Permanganate (KMnO₄) | Acidic or Basic | Water/Acetone | Variable |

| Selenium Catalyzed H₂O₂ | Diphenyl Diselenide | Water | Good to Excellent nih.gov |

Reduction Reactions to Corresponding Alcohols

Reduction of the aldehyde group provides the corresponding primary alcohol, (5-phenyl-1,3-thiazol-2-yl)methanol. This conversion is typically achieved with high efficiency using common hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent frequently used for this purpose, often in an alcoholic solvent like methanol or ethanol (B145695). ugm.ac.idorientjchem.org For less reactive substrates or when a more powerful reducing agent is needed, lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF) can be employed. chemicalbook.comlibretexts.org

The general transformation is shown below:

Reaction Scheme: Reduction of this compound

Image depicting the chemical structure transformation from this compound to (5-phenyl-1,3-thiazol-2-yl)methanol.

Table 2: Common Reducing Agents for Aldehyde Reduction

| Reducing Agent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Room Temperature | Primary Alcohol researchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to Room Temp. | Primary Alcohol chemicalbook.comlibretexts.org |

Condensation Reactions Leading to Schiff Bases

The carbonyl group of this compound readily reacts with primary amines in a condensation reaction to form imines, commonly known as Schiff bases. nih.gov This reaction typically involves heating the aldehyde and amine together in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration step. ijper.orgimpactfactor.org The resulting Schiff bases, which contain an azomethine group (-C=N-), are versatile intermediates for the synthesis of various heterocyclic compounds and have been extensively studied for their biological activities. jocpr.comresearchgate.net

The general reaction is as follows:

Reaction Scheme: Schiff Base Formation

Image depicting the general reaction of this compound with a primary amine (R-NH₂) to form a Schiff base.

Table 3: Examples of Schiff Base Synthesis from Thiazole Aldehydes

| Amine Reactant | Solvent | Catalyst | Product Type |

|---|---|---|---|

| Aniline Derivatives | Ethanol | Acetic Acid | N-Aryl Imine ijper.org |

| Aliphatic Amines | Methanol | None / Heat | N-Alkyl Imine |

| 2-Aminobenzothiazole | Methanol | p-TSA | N-Heteroaryl Imine |

| Hydrazine (B178648) Derivatives | Ethanol | Acetic Acid | Hydrazone |

Reactivity of the Thiazole Heterocycle in this compound

The thiazole ring itself possesses a distinct reactivity profile, influenced by the presence of both nitrogen and sulfur heteroatoms, as well as the phenyl and carbaldehyde substituents.

Electrophilic Substitution Reactions on the Thiazole Ring System

The thiazole ring is generally considered electron-rich and can undergo electrophilic aromatic substitution. numberanalytics.com The regioselectivity of this reaction is highly dependent on the substituents present. In an unsubstituted thiazole, electrophilic attack preferentially occurs at the C5 position, which is the most electron-rich. pharmaguideline.com However, in this compound, the C5 position is already occupied by the phenyl group.

Furthermore, the aldehyde group at the C2 position is strongly electron-withdrawing, which deactivates the thiazole ring towards electrophilic attack. Therefore, forcing conditions would be required for reactions like nitration, halogenation, or sulfonation. mnstate.edumasterorganicchemistry.com If substitution were to occur on the thiazole ring, it would likely be directed to the C4 position. Alternatively, electrophilic substitution could occur on the C5-phenyl ring, where the thiazole moiety would act as a directing group.

Nucleophilic Additions to the Thiazole Core

Nucleophilic attack directly on the carbon atoms of the thiazole ring is generally unfavorable due to the aromaticity and inherent electron density of the heterocycle. numberanalytics.compharmaguideline.com Such reactions typically require either the presence of a very strong nucleophile or activation of the ring, for instance, by quaternization of the ring nitrogen or the presence of a good leaving group for nucleophilic aromatic substitution (SNAr). numberanalytics.comwikipedia.org

In this compound, the C2 position is the most electron-deficient due to the influence of both adjacent heteroatoms and the electron-withdrawing aldehyde group. pharmaguideline.com While direct nucleophilic addition to the ring carbons is not a common pathway, deprotonation at C2 with a strong organometallic base is a known reaction for some thiazoles, creating a nucleophilic center at C2. wikipedia.org However, this is not applicable to the title compound as the C2 position is substituted with the aldehyde. Therefore, nucleophilic reactions are overwhelmingly favored to occur at the electrophilic carbonyl carbon of the aldehyde group rather than at the thiazole core itself.

Formation of Polyheterocyclic Systems and Hybrid Molecules from this compound

The aldehyde functional group at the 2-position of the 5-phenyl-1,3-thiazole core is a versatile handle for the construction of more complex molecular architectures. Through a variety of chemical transformations, this starting material can be elaborated into a range of polyheterocyclic systems and hybrid molecules. These reactions primarily involve the participation of the aldehyde in cyclocondensation and carbon-carbon bond-forming reactions, leading to the generation of novel fused and appended heterocyclic structures.

Cyclocondensation Reactions for Thiazole-Fused Heterocycles (e.g., thiadiazoles, triazoles, imidazoles, pyrazoles)

Cyclocondensation reactions offer a direct pathway to thiazole-fused heterocycles by forming a new ring that incorporates the aldehyde carbon of this compound. These reactions typically involve the reaction of the aldehyde with a binucleophilic reagent, followed by an intramolecular cyclization and dehydration.

A common strategy for the synthesis of fused 1,3,4-thiadiazole (B1197879) systems involves the initial conversion of the aldehyde to a thiosemicarbazone. The reaction of this compound with thiosemicarbazide (B42300) yields the corresponding this compound thiosemicarbazone. This intermediate can then undergo oxidative cyclization to form a 1,3,4-thiadiazole ring fused to the thiazole core. For instance, solid-solid reactions of thiosemicarbazide with various aldehydes, followed by heterocyclization with phenacyl bromide, have been shown to produce thiazole derivatives in quantitative yields. researchgate.net While a specific example for the this compound derivative is not explicitly detailed, the general reactivity is well-established. researchgate.netchemmethod.com The cyclization of thiosemicarbazide derivatives in an acidic medium is a known method for the formation of 1,3,4-thiadiazoles. ptfarm.plresearchgate.net

The synthesis of thiazolo[3,2-b] wikipedia.orgnih.govyoutube.comtriazoles can be envisioned through the reaction of this compound with a suitable amino-triazole derivative. For example, the reaction of 3-amino-1,2,4-triazole with aldehydes and an active methylene (B1212753) compound can lead to the formation of fused triazolopyrimidine systems. nih.gov This suggests that a similar condensation with this compound could potentially lead to a thiazole-fused triazole system, although specific literature on this direct route is not abundant.

The synthesis of thiazole-fused pyrazoles can be approached by reacting this compound with hydrazine or its derivatives. The initial condensation would form a hydrazone, which, if a suitable intramolecular cyclization pathway is available, could lead to a fused pyrazole (B372694) ring. The Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, is a classic method for pyrazole formation. youtube.com A variation of this could potentially be adapted where the thiazole aldehyde acts as a synthon for one of the carbonyl groups. The reaction of α,β-unsaturated ketones with hydrazine hydrate (B1144303) is a known route to 1-formyl-2-pyrazolines. mdpi.com

Table 1: Examples of Reagents for Cyclocondensation Reactions

| Target Fused Heterocycle | Reagent | Intermediate |

| Thiadiazole | Thiosemicarbazide | Thiosemicarbazone |

| Triazole | 3-Amino-1,2,4-triazole | Schiff base |

| Imidazole (B134444) | Ethylenediamine | Schiff base |

| Pyrazole | Hydrazine | Hydrazone |

Carbon-Carbon Bond Forming Reactions for Further Functionalization

The aldehyde group of this compound is an excellent electrophilic site for various carbon-carbon bond-forming reactions, allowing for the introduction of a wide range of substituents and the construction of more elaborate molecular frameworks.

Wittig Reaction

The Wittig reaction is a powerful method for the conversion of aldehydes and ketones into alkenes. wikipedia.orglibretexts.orglumenlearning.com In this reaction, this compound can be treated with a phosphonium (B103445) ylide (Wittig reagent) to yield a 2-(alkenyl)-5-phenyl-1,3-thiazole derivative. The stereochemical outcome of the reaction is dependent on the nature of the ylide used; stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.org This reaction is highly versatile as a wide variety of substituents can be introduced on the ylide, allowing for the synthesis of a diverse library of vinyl-substituted thiazoles. The reaction is generally high-yielding and tolerates a range of functional groups. lumenlearning.com

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. nih.govresearchgate.neteurekaselect.com this compound can readily undergo this reaction with compounds such as malononitrile, ethyl cyanoacetate, or Meldrum's acid to produce α,β-unsaturated products. These products are valuable intermediates for further synthetic transformations, including Michael additions and cycloadditions. The reaction is typically catalyzed by weak bases like piperidine (B6355638) or ammonia (B1221849) and can often be performed under mild conditions. nih.gov

Aldol (B89426) Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction where an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to an enone. libretexts.org this compound can act as the electrophilic partner in a crossed aldol condensation with a ketone that can form an enolate. This reaction would lead to the formation of a β-hydroxy ketone, which upon dehydration, would yield a chalcone-like α,β-unsaturated ketone bearing the 5-phenyl-1,3-thiazole moiety. The Claisen-Schmidt reaction, a type of crossed aldol condensation between an aromatic aldehyde and a ketone, is a well-established method for the synthesis of chalcones. libretexts.org

Grignard Reaction

The Grignard reaction provides a route to introduce alkyl, aryl, or vinyl groups at the carbonyl carbon of an aldehyde. adichemistry.comgoogle.comscite.ai The reaction of this compound with a Grignard reagent (R-MgX) would yield a secondary alcohol, where the 'R' group from the Grignard reagent is attached to the former carbonyl carbon. This reaction significantly increases the molecular complexity and provides a hydroxyl group that can be used for further functionalization.

Table 2: Carbon-Carbon Bond Forming Reactions of this compound

| Reaction | Reagent | Product Type |

| Wittig Reaction | Phosphonium ylide (R-CH=PPh₃) | 2-(Alkenyl)-5-phenyl-1,3-thiazole |

| Knoevenagel Condensation | Active methylene compound (e.g., CH₂(CN)₂) | α,β-Unsaturated derivative |

| Aldol Condensation | Ketone enolate | β-Hydroxy ketone / α,β-Unsaturated ketone |

| Grignard Reaction | Grignard reagent (R-MgX) | Secondary alcohol |

Advanced Research Applications of 5 Phenyl 1,3 Thiazole 2 Carbaldehyde in Contemporary Chemical Science

Role as a Key Synthetic Intermediate in Organic Synthesis

The chemical reactivity of 5-Phenyl-1,3-thiazole-2-carbaldehyde makes it a valuable intermediate for synthetic chemists. The aldehyde group can readily participate in a variety of chemical transformations, allowing for the construction of more elaborate molecular structures.

Construction of Complex Organic Architectures

The thiazole (B1198619) nucleus is a fundamental component of many biologically active compounds. The presence of the phenyl and carbaldehyde substituents on this core structure in this compound provides a strategic starting point for the synthesis of more complex, polyfunctional molecules. For instance, the aldehyde functionality can undergo condensation reactions with various active methylene (B1212753) compounds to form new carbon-carbon bonds, a key step in building larger molecular frameworks. This approach has been utilized in the synthesis of various heterocyclic systems, where the thiazole ring is fused or linked to other cyclic structures.

Precursor for Pharmaceutical and Agrochemical Intermediates

The thiazole moiety is a recognized pharmacophore, present in a number of FDA-approved drugs. researchgate.net Consequently, this compound is an important precursor for the synthesis of intermediates destined for the pharmaceutical industry. Its derivatives have been investigated for a wide range of therapeutic applications. Similarly, in the agrochemical sector, the unique biological activities associated with the thiazole ring have prompted the use of this carbaldehyde as a starting material for the development of novel fungicides and other crop protection agents. mdpi.comnih.gov

Exploration in Medicinal Chemistry Research

The inherent biological activities of the thiazole scaffold have driven significant research into the medicinal chemistry applications of this compound and its derivatives. These investigations have revealed promising activities against a variety of pathological conditions.

Antimicrobial Activity Studies Against Bacterial and Fungal Pathogens

Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activity. jchemrev.com The core structure is a key feature in many antimicrobial agents, and modifications of this scaffold, often originating from precursors like this compound, have led to the discovery of potent antibacterial and antifungal compounds. jchemrev.comnih.govnih.gov For example, a series of novel 1,3-thiazole derivatives were synthesized and showed significant activity against various bacterial and fungal strains. nih.gov Studies have shown that certain phenylthiazole derivatives exhibit remarkable antifungal activities, in some cases surpassing commercial agents. nih.govnih.gov

Below is a table summarizing the antimicrobial activity of selected thiazole derivatives:

| Compound Type | Target Organism(s) | Activity/Findings |

| Phenylthiazole derivatives with acylhydrazone moiety | Magnaporthe oryzae, Colletotrichum camelliaet | Excellent antifungal activities, with some compounds showing superior efficacy to commercial fungicides. nih.gov |

| Phenylthiazole derivatives with 1,3,4-thiadiazole (B1197879) thione moiety | Sclerotinia sclerotiorum, Ralstonia solanacearum | Remarkable antifungal and antibacterial activities, with some compounds equivalent to commercial agents. nih.gov |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives | Candida albicans | Promising inhibitory activity, with some compounds showing lower MIC values than fluconazole. mdpi.com |

| Benzo[d]thiazole derivatives | Gram-positive and Gram-negative bacteria, Aspergillus niger | Significant antibacterial and antifungal activity at concentrations of 50–75 μg/mL. nih.gov |

Antitumor and Anticancer Activity Investigations

The thiazole ring is a prominent feature in a number of anticancer drugs, highlighting its importance in the development of new chemotherapeutic agents. researchgate.net Derivatives of 5-Phenyl-1,3-thiazole have been a focus of anticancer research, with studies demonstrating their potential to inhibit the growth of various cancer cell lines. researchgate.netresearchgate.netmdpi.com For instance, a series of 5-phenyl-1,3-thiazole-4-sulfonamide (B2930646) derivatives were synthesized and screened for in vitro antitumor activity against 60 cancer cell lines, with some compounds showing notable inhibitory effects. researchgate.net

The following table presents findings from studies on the anticancer activity of thiazole derivatives:

| Compound Type | Cancer Cell Line(s) | Activity/Findings |

| 5-Phenyl-1,3-thiazole-4-sulfonamide derivatives | 60 human cancer cell lines | Moderate inhibitory effect on the growth of various cell lines, including CNS and kidney cancer. researchgate.net |

| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives | A-549, Bel7402, HCT-8 | Moderate anticancer activity, with the highest activity observed in a 4-chloro-2-methylphenyl amido substituted thiazole. mdpi.com |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7, HepG2 | Antiproliferative activity, with one compound showing promising cytotoxic activity, cell cycle arrest, and apoptosis activation in MCF-7 cells. mdpi.com |

| Arylidene-hydrazinyl-thiazoles | BxPC-3, MOLT-4, MCF-7, BT-474, A-549 | Several compounds demonstrated outstanding cytotoxic activity against the tested cancer cell lines. acs.org |

Anti-inflammatory Response Modulation

Thiazole and its derivatives have been investigated for their potential to modulate inflammatory responses. benthamscience.comwisdomlib.orgresearchgate.net Inflammation is a key factor in many chronic diseases, and the development of new anti-inflammatory agents is a significant area of research. Studies on various thiazole-containing compounds have shown their ability to inhibit inflammatory mediators. benthamscience.comresearchgate.netrsc.org For example, certain synthetic thiazole compounds have demonstrated substantial anti-inflammatory properties in preclinical models, suggesting their potential as alternative therapeutic agents to conventional non-steroidal anti-inflammatory drugs (NSAIDs). wisdomlib.org Research has indicated that some thiazole derivatives can effectively reduce inflammation in various preclinical studies. benthamscience.comresearchgate.net

Research findings on the anti-inflammatory activity of thiazole derivatives are summarized in the table below:

| Compound Type | In Vivo/In Vitro Model | Activity/Findings |

| Substituted phenyl thiazole derivatives | Carrageenan and formalin-induced rat paw edema | Appreciable anti-inflammatory activity, with nitro-substituted derivatives showing better performance than the standard drug Nimesulide. wisdomlib.orgwjpmr.com |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | LPS-induced RAW264.7 cells | Effective inhibition of pro-inflammatory cytokines NO, IL-6, and TNF-α release. rsc.org |

| 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives | Bovine serum albumin protein denaturation | Significant anti-inflammatory activity, with some compounds showing a high percentage of inhibition of protein denaturation. nih.gov |

Antioxidant Property Assessments

Derivatives of this compound are frequently evaluated for their antioxidant capabilities, a property crucial for combating oxidative stress implicated in numerous diseases. The antioxidant potential of these compounds is typically assessed using various in vitro assays that measure their ability to scavenge free radicals.

Commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govresearchgate.net In the DPPH assay, the ability of a thiazole derivative to donate a hydrogen atom to the stable DPPH radical is measured spectrophotometrically by the decrease in absorbance of the violet DPPH solution. nih.gov Similarly, the ABTS assay quantifies the capacity of the test compound to neutralize the ABTS radical cation. researchgate.net

Research has shown that the antioxidant activity of thiazole derivatives is often influenced by the nature and position of substituents on the phenyl and thiazole rings. For instance, studies on phenolic thiazoles have demonstrated that the presence of hydroxyl groups on the phenyl ring significantly enhances radical scavenging properties. nih.gov Some synthesized thiazole derivatives have exhibited potent antioxidant activity, with IC50 values indicating higher efficacy than standard antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) in certain assays. researchgate.netresearchgate.net

Table 1: Antioxidant Activity of Selected Thiazole Derivatives This table is representative of findings in the field and may not directly correspond to this compound itself, but to functionally related derivatives investigated in the cited literature.

| Compound Type | Assay | IC50 Value (µM) | Reference Standard | IC50 of Standard (µM) |

| Phenolic Thiazole (5a) | ABTS | < 10 | Ascorbic Acid | 10.95 |

| Phenolic Thiazole (7b) | ABTS | < 10 | Ascorbic Acid | 10.95 |

| Phenothiazine-Thiazole (3j) | DPPH | ~225 | BHT | 220.89 |

| Thiazole Derivative (2d) | DPPH | 29.12 ± 0.008 | Gallic Acid | 29.48 ± 0.014 |

| Thiazole Derivative (2g) | DPPH | 25.14 ± 0.003 | Gallic Acid | 29.48 ± 0.014 |

Cholinesterase Inhibition Studies

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy for managing Alzheimer's disease. The 5-phenyl-1,3-thiazole scaffold has been explored for the development of potent cholinesterase inhibitors.

Researchers synthesize derivatives and screen their inhibitory activity using the Ellman's spectrophotometric method. cumhuriyet.edu.trresearchgate.net This assay measures the activity of AChE or BuChE by monitoring the formation of thiocholine (B1204863) when the substrate (acetylthiocholine or butyrylthiocholine) is hydrolyzed. The presence of an inhibitor reduces the rate of this reaction.

Studies have revealed that while some thiazole derivatives show weak to moderate inhibition, structural modifications can lead to significant potency. tandfonline.com For example, certain 2-phenylthiazole (B155284) derivatives have demonstrated notable inhibitory activity, with IC50 values in the micromolar range. researchgate.net Docking studies often accompany these experimental assays to understand how these molecules interact with the enzyme's active site. researchgate.net Generally, these compounds tend to be more effective against AChE than BuChE. tandfonline.com

Table 2: Cholinesterase Inhibition by Representative Thiazole Derivatives This table presents data for derivatives conceptually related to the subject compound to illustrate the therapeutic potential of the thiazole scaffold.

| Compound | Enzyme | Inhibition (%) @ 50 µM | IC50 (µM) |

| Thiazole Derivative (2e) | AChE | 27.73 ± 0.008 | Not Reported |

| [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | AChE | Not Reported | 8.86 |

| [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | BuChE | Not Reported | 1.03 |

Other Biological Activity Profiles (e.g., Anticonvulsant, Antiviral)

Beyond antioxidant and anti-cholinesterase activities, the 5-phenyl-1,3-thiazole framework is a building block for agents with other significant biological effects, notably as anticonvulsant and antiviral agents.

Anticonvulsant Activity: Thiazole-containing compounds have been synthesized and evaluated for their potential to manage epileptic seizures. nih.gov The preliminary screening of these derivatives is often conducted using in vivo models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests in mice. nuph.edu.uaresearchgate.net These tests help identify compounds that can prevent the spread of seizures or raise the seizure threshold. The structure-activity relationship studies indicate that substitutions on the phenyl ring, such as halogens, can be crucial for anticonvulsant activity. nih.gov

Antiviral Activity: The development of new antiviral drugs is critical to address the challenges of viral infections and drug resistance. nih.gov Thiazole derivatives have been reported to inhibit a wide range of viruses, including Hepatitis C virus (HCV), Influenza A (H1N1), and Tobacco Mosaic Virus (TMV). nih.govresearchgate.netmdpi.com The antiviral screening is performed in vitro, where the ability of the compounds to inhibit viral replication in cell cultures is measured. researchgate.net The broad-spectrum potential of the thiazole nucleus makes it a valuable scaffold in the search for novel antiviral therapies. nih.govajol.info

Elucidation of Molecular Mechanisms of Action

Understanding how 5-phenyl-1,3-thiazole-based molecules exert their biological effects at a molecular level is crucial for rational drug design. This is achieved through a combination of experimental techniques and computational modeling, such as molecular docking studies.

Enzyme/Receptor Interactions: For enzyme inhibitors, such as the cholinesterase inhibitors mentioned previously, molecular docking studies are used to predict the binding mode of the thiazole derivatives within the enzyme's active site. These studies have shown that thiazole derivatives can interact with key residues in both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase. researchgate.net

Key Intermolecular Forces: The binding of these ligands to their biological targets is governed by a variety of non-covalent interactions:

Hydrogen Bonding: The nitrogen atom in the thiazole ring and other functional groups like amides or hydroxyls can act as hydrogen bond acceptors or donors, forming crucial connections with amino acid residues in the target protein.

π-π Interactions: The aromatic phenyl and thiazole rings are capable of engaging in π-π stacking interactions with aromatic residues of the protein, such as tryptophan or tyrosine, which helps to stabilize the ligand-protein complex.

Covalent Binding: While less common for reversible inhibitors, some derivatives can be designed to form covalent bonds with their target, leading to irreversible inhibition. This is often achieved by incorporating a reactive functional group into the molecule.

These detailed molecular insights are essential for optimizing the structure of lead compounds to enhance their potency and selectivity.

Applications in Materials Science and Polymer Chemistry

The unique electronic and structural properties of the 5-phenyl-1,3-thiazole core also make it a valuable component in the design of advanced materials.

Integration into Functional Polymeric Systems

The thiazole moiety can be incorporated into polymer backbones to create functional materials with tailored properties. Thiazole-containing monomers can be synthesized and subsequently polymerized, often through oxidative coupling methods, to produce conjugated polymers like polythiophenes. researchgate.net

The inclusion of the electron-deficient thiazole ring into a polymer chain can significantly influence the material's electronic properties, thermal stability, and morphology. These functional polymers are investigated for a variety of applications, leveraging the chemical robustness and electronic characteristics imparted by the heterocyclic unit. researchgate.net

Development of Optoelectronic Materials

Thiazole derivatives, including fused systems like thiazolo[5,4-d]thiazoles, are promising building blocks for organic optoelectronic devices. researchgate.net Their rigid, coplanar structure facilitates efficient intermolecular π-π stacking, which is essential for charge transport in organic semiconductors. The electron-deficient nature of the thiazole ring makes these compounds good electron acceptors. researchgate.net

By combining thiazole-based acceptor units with electron-donating moieties, researchers can create molecules with a donor-acceptor-donor (D-A-D) structure. researchgate.net These materials often exhibit strong absorption in the visible and near-infrared (NIR) regions and possess tunable energy gaps, making them suitable for:

Organic Photovoltaics (OPVs): As active layer materials in bulk heterojunction solar cells. researchgate.net

Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transport materials. researchgate.net

The photoelectroactive properties of these materials are a direct result of the π-electron delocalization and potential for photoinduced charge transfer enabled by the thiazole core. researchgate.net

Spectroscopic Characterization and Analytical Methodologies for 5 Phenyl 1,3 Thiazole 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Structural confirmation of organic molecules heavily relies on NMR spectroscopy. However, specific experimental data for 5-Phenyl-1,3-thiazole-2-carbaldehyde is not documented in the available literature.

Infrared (IR) Spectroscopy for Functional Group Identification

While general IR absorption ranges for thiazole (B1198619), phenyl, and aldehyde functional groups are known, the specific experimental IR spectrum for this compound, detailing characteristic absorption bands (in cm⁻¹), has not been found in the surveyed sources. Such a spectrum would confirm the presence of key functional groups, such as the C=O stretch of the aldehyde and the characteristic vibrations of the thiazole and phenyl rings.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and study the fragmentation pattern of a compound. For this compound (molecular formula C₁₀H₇NOS), the predicted monoisotopic mass is 189.02484 Da. uni.lu Predicted data suggests that the protonated molecule ([M+H]⁺) would have a mass-to-charge ratio (m/z) of 190.03212. uni.lu However, detailed experimental mass spectrometry data, including observed fragmentation patterns that would further confirm the structure, are not available.

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 190.03212 |

| [M+Na]⁺ | 212.01406 |

| [M-H]⁻ | 188.01756 |

| [M]⁺ | 189.02429 |

Data from PubChemLite. uni.lu

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard technique for determining the purity of a chemical compound. There is no available information regarding HPLC analysis of this compound, including details on the column, mobile phase, flow rate, and retention time.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen, Sulfur) in a compound, which is used to verify its empirical formula. No experimental elemental analysis results for this compound have been reported in the accessible literature. For a molecular formula of C₁₀H₇NOS, the theoretical elemental composition would be:

Carbon (C): 63.47%

Hydrogen (H): 3.73%

Nitrogen (N): 7.40%

Oxygen (O): 8.45%

Sulfur (S): 16.95%

Without experimental data, a complete and accurate scientific article detailing the spectroscopic and analytical characterization of this compound cannot be constructed.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of crystallographic databases and scientific literature was conducted to obtain single-crystal X-ray diffraction data for this compound. This investigation aimed to detail its three-dimensional molecular structure, including precise bond lengths, bond angles, and intermolecular interactions that govern its solid-state packing.

Despite a thorough search for experimental data, no published single-crystal X-ray crystallographic structures for the specific compound, this compound, were found in available scientific databases. Consequently, detailed crystallographic data tables, which would typically include unit cell parameters, space group, and atomic coordinates, cannot be provided at this time.

While crystallographic data exists for structurally related thiazole derivatives, such as isomers or compounds with different substitution patterns, this information is not included here to maintain a strict focus on the title compound as per the article's scope. The elucidation of the precise solid-state structure of this compound awaits future experimental determination through single-crystal X-ray diffraction analysis.

Computational Chemistry and Theoretical Investigations of 5 Phenyl 1,3 Thiazole 2 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. By calculating the distribution of electrons, DFT can determine key properties such as molecular orbital energies, charge distribution, and reactivity indices.

For thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p), are employed to analyze the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

In studies of various thiazole azo dyes, the HOMO orbitals are typically spread over the electron donor moieties and the thiazole ring, while the LUMO orbitals are localized on the electron acceptor parts of the molecule. mdpi.com This distribution is fundamental to understanding intramolecular charge transfer (ICT), a process vital for applications in nonlinear optics and sensors. mdpi.comnih.gov For 5-Phenyl-1,3-thiazole-2-carbaldehyde, the phenyl group at the 5-position and the carbaldehyde group at the 2-position would significantly influence the electronic landscape, with the aldehyde acting as an electron-withdrawing group. DFT calculations also provide other electronic properties, as illustrated by studies on various thiazoles. researchgate.net

Table 1: Representative Electronic Properties of Thiazole Derivatives Calculated by DFT

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Key Finding |

|---|---|---|---|---|

| Thiazole Azo Dyes | -5.5 to -5.8 | -3.2 to -3.5 | ~2.3 | HOMO is spread over the donor moiety and thiazole ring, indicating charge transfer character. mdpi.com |

| Benzothiazole (B30560) Derivatives | Varies | Varies | ~3.1 (indirect) | The upper valence band is mainly formed by S-p states, affecting the energy gap. |

Note: Data is for representative, structurally related compounds, not this compound itself.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. wjarr.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for elucidating the molecular basis of a ligand's activity.

Thiazole derivatives are frequently subjected to docking studies to explore their potential as inhibitors of various enzymes. wjarr.com For instance, N-substituted 2-phenyl-amino thiazole derivatives have been docked against the FabH enzyme, a target for antimicrobial agents, revealing excellent docking scores and hydrogen bonding interactions. wjarr.com Similarly, other phenylthiazole analogs have been modeled in the active sites of targets like the flavivirus E-protein, p56lck kinase for cancer treatment, and fungal lanosterol (B1674476) C14α-demethylase for anti-Candida activity. nih.govbiointerfaceresearch.commdpi.com

In a typical docking study, the ligand, such as this compound, would be placed into the binding site of a target protein. The simulation calculates the binding energy and identifies key interactions—like hydrogen bonds and hydrophobic contacts—that stabilize the complex. For example, in a study of phenylthiazole antiflaviviral agents, the hydrazinecarboximidamido moiety was found to form hydrogen bonds with a glutamate (B1630785) residue, while a hydrophobic tail settled into a hydrophobic pocket of the target protein. nih.gov

Table 2: Examples of Molecular Docking Studies on Thiazole Scaffolds

| Thiazole Derivative Class | Protein Target | Key Interactions Noted | Potential Application |

|---|---|---|---|

| N-substituted 2-phenyl-amino thiazoles | FabH (PDB: 3iL9) | Hydrogen bonding (4-10 bonds) | Antimicrobial wjarr.com |

| 4-Phenyl-1,3-thiazoles | Fungal Lanosterol C14α-demethylase | Favorable binding energies | Anti-Candida mdpi.com |

| Benzothiazole-thiazole hybrids | p56lck kinase | Binding to ATP binding site | Anticancer biointerfaceresearch.com |

| Phenylthiazoles | Flavivirus E-protein | Hydrogen bonding with Glu49; hydrophobic interactions | Antiviral nih.gov |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a lead molecule, researchers can identify the chemical groups (pharmacophores) responsible for its effects and optimize its potency and selectivity.

For the phenylthiazole scaffold, SAR studies have provided valuable insights. The substitution pattern on the phenyl ring is often a key determinant of activity. Research on phenylthiazole derivatives as antibacterial and antifungal agents revealed that introducing an electron-withdrawing group at the meta- or ortho-position of the phenyl ring could significantly enhance antibacterial and antifungal activity, respectively. nih.gov Another study on anti-MRSA agents found that a phenyl substituent on a related scaffold enhanced DNA gyrase inhibition. researchgate.net

Modifications at other positions of the thiazole ring are also critical. In the development of antiflaviviral agents, optimizing substituents at the C2 and C5 positions of the thiazole ring led to compounds with improved metabolic stability and potent activity. nih.gov The aldehyde group at the C2 position of this compound serves as a versatile chemical handle for synthesizing a library of derivatives (e.g., Schiff bases, carboxamides), which can then be screened to build a comprehensive SAR profile. mdpi.com

Prediction of Spectroscopic Properties

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are highly effective for predicting the spectroscopic properties of molecules. These theoretical spectra can be compared with experimental data (FTIR, NMR, UV-Vis) to confirm the structure of a synthesized compound and to understand its electronic transitions. researchgate.net

For thiazole-based compounds, DFT calculations have been successfully used to compute vibrational frequencies. researchgate.net These calculated frequencies often show good agreement with experimental FTIR spectra, aiding in the assignment of complex vibrational modes. researchgate.net

TD-DFT is used to predict electronic absorption spectra (UV-Vis). mdpi.com The calculations provide information on maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved, such as π→π* or n→π* transitions. mdpi.com For a novel thiazole-based carbaldehyde designed as an anion sensor, TD-DFT was used to understand its electronic properties and the changes in its fluorescence spectrum upon binding with fluoride (B91410) ions. nih.gov Such studies confirm that the observed spectral shifts are due to mechanisms like intramolecular charge transfer (ICT). nih.gov

Table 3: Comparison of Experimental vs. Theoretical Spectroscopic Data for a Thiazole Azo Dye

| Spectroscopic Method | Experimental λmax (nm) in Chloroform | Calculated λmax (nm) (TD-DFT) |

|---|---|---|

| UV-Vis Absorption | 623 | Correlated well with experiment |

| UV-Vis Absorption | 619 | Correlated well with experiment |

Data adapted from a study on representative thiazole azo dyes. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule, which is crucial as the biological activity of a ligand often depends on its ability to adopt a specific shape to fit into a receptor's binding site.

Following docking, Molecular Dynamics (MD) simulations are often performed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations provide a more realistic picture of the interactions in a physiological environment. By simulating the movements of all atoms in the system, MD can assess the stability of the binding pose predicted by docking. Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to check for conformational stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the analysis of hydrogen bonds over the simulation time. plos.org

For 2-aminothiazole (B372263) inhibitors of CDK5, MD simulations revealed that van der Waals interactions and hydrogen bonds with specific residues like Cys83 were crucial for stable binding. nih.gov In another study on thiazole derivatives as inhibitors of the LasR protein in Pseudomonas aeruginosa, MD simulations over 50 nanoseconds confirmed that the lead compound remained stably bound in the active site, validating the docking results. plos.org For this compound, conformational analysis would focus on the rotational freedom around the bond connecting the phenyl ring to the thiazole and the bond connecting the carbaldehyde group, while MD simulations could confirm its stability within a designated protein target.

Future Research Directions and Unexplored Avenues for 5 Phenyl 1,3 Thiazole 2 Carbaldehyde

Development of Novel and Sustainable Synthetic Routes

The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods like the Hantzsch synthesis, which often involves harsh reaction conditions and the use of hazardous materials such as α-haloketones. bepls.com Future research is increasingly directed towards the development of environmentally benign and efficient synthetic strategies.

Key areas for future exploration include:

Multi-component, One-Pot Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient. researchgate.netmdpi.com Developing one-pot syntheses for derivatives of 5-phenyl-1,3-thiazole-2-carbaldehyde would reduce waste, save time, and minimize the need for purification of intermediates.

Green Catalysts and Solvents: Research into recyclable, green catalysts, such as silica-supported tungstosilisic acid, presents a sustainable alternative to traditional catalysts. mdpi.com The use of greener solvents like PEG-400 or conducting reactions under solvent-free conditions can significantly reduce the environmental impact of synthesis. bepls.com

Energy-Efficient Methods: Techniques such as ultrasonic and microwave-assisted synthesis have been shown to accelerate reaction times and improve yields for thiazole derivatives. bepls.commdpi.com Further exploration of these methods for the synthesis of this compound and its analogues could lead to more efficient and sustainable processes.

| Synthetic Approach | Advantages | Potential Application |

| Multi-component Reactions | High efficiency, reduced waste, atom economy. researchgate.net | Direct synthesis of complex thiazole derivatives from simple precursors. |

| Green Catalysis | Reusability, reduced environmental impact, milder reaction conditions. mdpi.com | Synthesis using solid acid catalysts that can be easily recovered and reused. |

| Microwave/Ultrasound | Shorter reaction times, increased yields, enhanced reaction rates. bepls.commdpi.com | Rapid and efficient production of thiazole-based compounds. |

Advanced Derivatization for Enhanced Bioactivity and Selectivity

The aldehyde functional group at the 2-position of the 5-phenyl-1,3-thiazole core is a prime site for chemical modification (derivatization). This allows for the creation of a diverse library of compounds with potentially enhanced biological activities and improved selectivity for specific biological targets.

Future research in derivatization should focus on:

Scaffold Diversification: Introducing various heterocyclic fragments such as pyrrolidinone, 1,2,4-triazole, oxadiazole, and benzimidazole (B57391) onto the thiazole core can lead to compounds with novel or improved antibacterial and antifungal properties. nih.gov For instance, creating Schiff base derivatives by reacting the carbaldehyde with various amines can yield compounds with significant α-glucosidase inhibitory activity, relevant for diabetes management. researchgate.net

Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl ring and the thiazole core, followed by biological screening, is crucial for establishing clear SARs. This involves introducing different substituents (e.g., electron-donating or electron-withdrawing groups) to understand how these changes affect bioactivity. researchgate.net For example, the addition of a hydrazone linkage at the C2-position has been shown to improve anti-Candida activity. nih.govnih.gov

Improving Pharmacokinetic Properties: Derivatization can be used to optimize properties like solubility, bioavailability, and metabolic stability, which are critical for a compound's potential as a drug candidate. fabad.org.tr

Targeted Medicinal Applications and Mechanism-Based Drug Design

Thiazole derivatives are known to interact with a variety of biological targets, making them attractive for drug development. fabad.org.tr Future research should move towards a more targeted and mechanism-based approach to drug design.

Promising avenues include:

Enzyme Inhibition: Many thiazole derivatives exhibit their therapeutic effects by inhibiting specific enzymes. For example, certain derivatives have shown potent inhibitory activity against cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer. nih.gov Others are effective inhibitors of fungal lanosterol (B1674476) C14α-demethylase, a key enzyme in ergosterol (B1671047) biosynthesis, making them potent anti-Candida agents. nih.govmdpi.com Future work should focus on designing derivatives of this compound that are highly selective for specific enzyme isoforms to minimize off-target effects.

Anticancer Drug Development: The thiazole scaffold is present in several compounds with significant antitumor properties. researchgate.net Research can be directed towards synthesizing derivatives that target specific pathways involved in cancer cell proliferation and survival. For instance, some thiazole-containing compounds act as blockers of the epidermal growth factor receptor (EGFR). researchgate.net

Antimicrobial Agents: With rising antimicrobial resistance, there is an urgent need for new antibacterial and antifungal drugs. jetir.org Thiazole derivatives have shown broad-spectrum activity. nih.govresearchgate.net Future studies could focus on developing derivatives that overcome existing resistance mechanisms or act on novel microbial targets.

| Biological Target | Therapeutic Area | Example of Thiazole Action |

| Cyclooxygenase (COX) | Anti-inflammatory, Anticancer | Inhibition of COX-1 and COX-2 enzymes. nih.gov |

| Lanosterol C14α-demethylase | Antifungal | Disruption of fungal cell membrane integrity. nih.govmdpi.com |

| α-Glucosidase | Antidiabetic | Inhibition of carbohydrate digestion. researchgate.net |

| Bacterial & Fungal Cells | Antimicrobial | Broad-spectrum inhibition of various pathogens. nih.gov |

Integration into Emerging Materials Technologies

While the primary focus for thiazole derivatives has been in medicinal chemistry, their unique chemical properties also make them candidates for applications in materials science.

Unexplored avenues in this area include:

Organometallic Catalysts: The sulfur and nitrogen atoms in the thiazole ring can coordinate with metal ions. This property could be exploited to develop novel organometallic catalysts. For instance, palladium supported on functionalized mesoporous materials containing thiazole-related ligands could be used to catalyze complex organic reactions under green conditions. frontiersin.org

Dyes and Chemosensors: The conjugated π-system of the 5-phenyl-1,3-thiazole structure suggests potential applications as dyes. Derivatization can be used to tune the photophysical properties. Azo dyes incorporating a 5-phenyl-1,3,4-thiadiazole core (a related isomer) have been synthesized and characterized, indicating the potential for creating novel coloring materials from the 1,3-thiazole scaffold as well. researchgate.net

Polymer Science: Thiazole-containing monomers could be synthesized and polymerized to create novel materials with specific thermal, electronic, or optical properties.

In-depth Computational Modeling for Predictive Research and Rational Design

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of new molecules by predicting their properties and interactions with biological targets. chemscene.com

Future research should increasingly integrate these in silico approaches:

Molecular Docking Studies: These studies can predict how a molecule binds to the active site of a target protein, such as an enzyme. researchgate.netnih.gov This information is invaluable for understanding the mechanism of action and for designing derivatives with improved binding affinity and selectivity. For example, docking studies have been used to correlate the binding energy of thiazole derivatives to fungal lanosterol C14α-demethylase with their observed anti-Candida activity. mdpi.com

Pharmacophore Modeling: This technique identifies the essential structural features required for a molecule to have a specific biological activity. mdpi.com A pharmacophore model for antifungal thiazoles might include a hydrogen bond acceptor, a hydrophobic phenyl ring, and a hydrogen bond donor motif. mdpi.com Such models can guide the design of new, potent derivatives.

ADME/T Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) as well as the toxicity (T) of new compounds. nih.gov This allows researchers to prioritize the synthesis of molecules with favorable drug-like properties, saving significant time and resources.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile platform for developing new medicines, advanced materials, and innovative chemical technologies.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-phenyl-1,3-thiazole-2-carbaldehyde, and how can reaction conditions be optimized?

- The compound can be synthesized via condensation of thiosemicarbazide derivatives with aromatic aldehydes under reflux in polar aprotic solvents (e.g., DMF or isopropanol). Catalysts like POCl₃ or nitrobenzene-mediated oxidative cyclization at elevated temperatures (~473 K) are effective for forming the thiazole core . Yield optimization (e.g., ~70% in ) requires stoichiometric control of aldehyde equivalents and pH adjustment during precipitation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?

- 1H NMR (DMSO-d₆, 500 MHz) identifies key protons: the aldehyde proton at δ ~10.0 ppm and aromatic protons at δ 7.2–7.8 ppm. Mass spectrometry (EI, 70 eV) confirms molecular ion peaks (e.g., m/z 305 [M+1] in ). Elemental analysis (C, H, N, S) validates purity, with deviations <0.3% indicating high sample integrity .

Q. How can computational tools like SHELX assist in structural elucidation of thiazole derivatives?

- SHELX software is critical for refining crystal structures via X-ray diffraction data. For example, SHELXL resolves bond lengths, angles, and puckering coordinates in heterocyclic systems, while SHELXD/SHELXE pipelines enable high-throughput phasing for macromolecular complexes .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the phenyl ring influence the reactivity of this compound?

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para position increase electrophilicity of the aldehyde, enhancing nucleophilic addition (e.g., Schiff base formation). Steric hindrance from ortho substituents reduces reaction rates, as seen in thiadiazole-triazole hybrids ( ). DFT calculations can predict charge distribution and reaction pathways .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for thiazole derivatives?

- Discrepancies between NMR-derived conformers and X-ray structures may arise from dynamic effects in solution. Use variable-temperature NMR to detect rotational barriers, and compare with Cremer-Pople puckering coordinates ( ) for ring conformation analysis. Cross-validate with IR spectroscopy for functional group consistency .

Q. How can this compound be functionalized to enhance biological activity, such as in multitarget ligands for neurodegenerative diseases?

- Hybridization with piperazine or benzodiazepine moieties ( ) improves blood-brain barrier penetration. Introduce sulfonamide or triazole groups via acetamide linkages ( ) to modulate enzyme inhibition (e.g., acetylcholinesterase). Docking studies (e.g., AutoDock Vina) guide rational design by predicting binding affinities to target proteins .

Q. What are the challenges in scaling up thiazole-carbaldehyde syntheses while maintaining regioselectivity?

- Scaling reactions like the Hantzsch thiazole synthesis requires strict temperature control to avoid side products (e.g., dimerization). Microwave-assisted synthesis reduces reaction times and improves regioselectivity. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water) ensures high yields .

Methodological Considerations

Q. How to analyze ring puckering and conformational dynamics in thiazole derivatives?

- Apply Cremer-Pople coordinates ( ) to quantify out-of-plane displacements. For five-membered rings, torsion angle analysis (e.g., θ₁–θ₅) identifies pseudorotational pathways. Compare with molecular dynamics simulations (AMBER/GAFF force fields) to model flexibility .

Q. What experimental protocols validate the anti-microbial activity of thiazole-carbaldehyde derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。